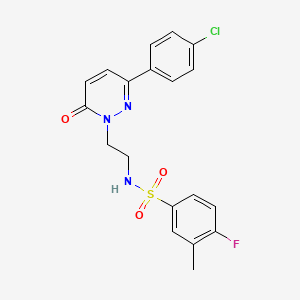
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorobenzyl group, a pyridinyl group, and a tetrahydropyran moiety, all linked through a urea functional group. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Pyridinyl Intermediate: Pyridine-3-carboxaldehyde is reacted with an appropriate Grignard reagent to form the pyridinyl intermediate.
Tetrahydropyran Intermediate: The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves the coupling of the chlorobenzyl, pyridinyl, and tetrahydropyran intermediates with urea under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chlorobenzyl)-3-(pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- 1-(4-chlorobenzyl)-3-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
Uniqueness
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, making it a distinct compound for various applications.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-17-5-3-14(4-6-17)12-22-19(24)23-18(15-7-10-25-11-8-15)16-2-1-9-21-13-16/h1-6,9,13,15,18H,7-8,10-12H2,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSFSSNPGZUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)

![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)


![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)


![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)

